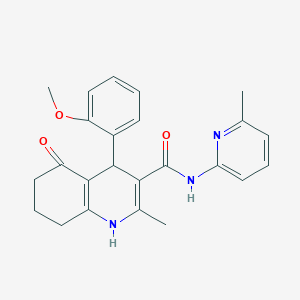

4-(2-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

This compound is a hexahydroquinoline-3-carboxamide derivative featuring a 2-methoxyphenyl substituent at position 4, a methyl group at position 2, and a 6-methylpyridin-2-ylamide moiety at the carboxamide position. Its structural complexity arises from the fused hexahydroquinoline core, which imparts conformational rigidity, and the aromatic substituents that modulate electronic and steric properties. The 2-methoxy group on the phenyl ring may influence solubility and binding interactions, while the 6-methylpyridine substituent could enhance target selectivity .

Properties

IUPAC Name |

4-(2-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-14-8-6-13-20(25-14)27-24(29)21-15(2)26-17-10-7-11-18(28)23(17)22(21)16-9-4-5-12-19(16)30-3/h4-6,8-9,12-13,22,26H,7,10-11H2,1-3H3,(H,25,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTBHHLBHXFEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4OC)C(=O)CCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361194-09-4 | |

| Record name | 4-(2-METHOXYPHENYL)-2-METHYL-N-(6-METHYL-2-PYRIDINYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with 2-amino-6-methylpyridine under acidic conditions to yield the desired hexahydroquinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction of the carbonyl group in the hexahydroquinoline core can yield the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds provide insights into how substituent variations impact physicochemical and biological properties:

Table 1: Structural and Functional Comparison

Note: *The molecular formula of the target compound can be inferred as C25H27N3O3 based on structural analogs.

Key Findings:

Thiophene-containing analogs (e.g., ) exhibit higher lipophilicity (logP ~4.5 estimated), favoring membrane permeability but risking off-target binding.

Impact of Heterocyclic Moieties :

- The 6-methylpyridin-2-yl group in the target compound may enhance binding to kinases (e.g., JAK2 or CDK families) due to complementary interactions with ATP-binding pockets, as seen in pyridine-containing inhibitors .

- Substitution with a 2-pyridinyl group (as in ) reduces steric hindrance compared to bulkier substituents, possibly improving synthetic accessibility.

Polymorphism and Bioavailability: Analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exhibit polymorphism, with crystalline forms showing 2–3× higher bioavailability than amorphous phases . This underscores the need for rigorous crystallographic analysis of the target compound.

Thiophene-based analogs () introduce electron-withdrawing sulfur atoms, which may alter redox properties or metabolic stability.

Biological Activity

The compound 4-(2-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C24H25N3O3

- Molecular Weight : 403.4736 g/mol

- CAS Number : [Not provided in search results]

- Structural Characteristics : The compound features a hexahydroquinoline core with a carboxamide functional group and aromatic substitutions that may influence its biological interactions.

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

-

In Vitro Studies :

- A study reported the antiproliferative activity of related compounds against breast cancer cell lines (e.g., MCF-7), showing IC50 values ranging from 0.56 µM to 16 µM depending on structural modifications .

- The most potent derivative demonstrated an IC50 of 0.56 µM against MCF-7 cells, indicating strong antiproliferative effects.

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that specific substitutions on the hexahydroquinoline scaffold significantly affect biological activity:

| Compound | IC50 (µM) | Notable Features |

|---|---|---|

| 4e | 0.56 | Meta-phenoxy substitution enhances potency |

| 4a | 7.3 | Less potent than 4e |

| 4b | 16 | Structural modifications decrease activity |

These findings highlight the importance of aromatic substitutions in enhancing the biological efficacy of the compound.

Study on Antimicrobial Activity

A related investigation explored the antimicrobial properties of compounds with similar structures, revealing moderate activity against certain bacterial strains. This suggests potential applications beyond oncology:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Results : Compounds displayed minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound is limited, studies on similar compounds indicate:

- Absorption and Distribution : Favorable absorption characteristics due to lipophilicity.

- Toxicity Profiles : Preliminary toxicity assessments suggest low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.

Q & A

Q. What are the recommended synthetic pathways for synthesizing 4-(2-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including cyclization, coupling, and amidation. Key intermediates (e.g., hexahydroquinoline scaffolds) can be synthesized via Hantzsch-type cyclization using β-ketoesters and ammonia derivatives. The pyridinyl carboxamide moiety may be introduced via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products. Purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR spectroscopy : H and C NMR to verify aromatic protons, methoxy groups, and carbonyl positions.

- X-ray crystallography : For absolute stereochemical determination of the hexahydroquinoline core.

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., CHNO, exact mass 433.508 g/mol) .

- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer: Solubility is influenced by the hydrophobic hexahydroquinoline core and polar carboxamide group. Preliminary testing in DMSO (for stock solutions) followed by dilution in aqueous buffers (pH 7.4) is recommended. Stability studies should assess degradation under light, heat, and humidity. For long-term storage, keep at -20°C in inert atmospheres to prevent oxidation of the methoxyphenyl group .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacological activity?

Methodological Answer: Molecular docking (e.g., using AutoDock Vina) and MD simulations can predict binding affinities to target proteins (e.g., kinases or GPCRs). Quantum mechanical calculations (DFT) assess electronic properties of the methoxyphenyl and pyridinyl groups, which influence reactivity and interactions. Reaction path search methods, as employed by ICReDD, integrate computational and experimental data to refine synthetic routes and predict regioselectivity .

Q. What experimental strategies address contradictions in biological activity data across studies?

Methodological Answer: Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies include:

- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity).

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 1,4-dihydropyridines in ) to identify structure-activity trends.

Q. How can researchers design experiments to investigate the compound’s metabolic stability and cytochrome P450 interactions?

Methodological Answer:

- In vitro microsomal assays : Use liver microsomes (human/rodent) to measure metabolic half-life.

- CYP inhibition screening : Fluorescent or LC-MS-based assays for CYP3A4/2D6 inhibition.

- Metabolite identification : HRMS/MS to detect hydroxylation or demethylation products.

- Computational ADMET tools : Tools like SwissADME predict logP, bioavailability, and CYP liabilities .

Q. What methodologies are suitable for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization).

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, temperature) and minimize batch variability .

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

Data and Safety Considerations

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: Cross-validate using complementary techniques:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Training : Mandatory safety exams (100% score) for advanced lab courses, per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.